molecular formula C25H23FN2O3S2 B2400963 N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide CAS No. 923500-06-5

N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide

Cat. No. B2400963
CAS RN: 923500-06-5
M. Wt: 482.59
InChI Key: GZAGDWDODTWCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide is a chemical compound that belongs to the class of benzothiazole derivatives. It has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Fluorescent Probes for Thiophenol Detection

A study by Wang et al. (2012) focused on the design of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This probe, incorporating a structure similar to N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide, demonstrated high sensitivity and selectivity, making it suitable for environmental and biological applications (Wang et al., 2012).

Synthesis and Anticonvulsant Activity

Pevarello et al. (1998) reported on the synthesis of a new class of 2-[(arylalky)amino]alkanamide derivatives, starting from a structural lead related to the queried compound. Their work identified potent anticonvulsants with promising therapeutic indexes, highlighting the potential of such compounds in epilepsy treatment (Pevarello et al., 1998).

Antibacterial and Antiacetylcholinesterase Activity

Rao et al. (2019) synthesized N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides and evaluated their in vitro antimicrobial activities against various pathogens. Some compounds showed promising antifungal activity and broad-spectrum antibacterial activity, as well as significant acetylcholinesterase inhibitory activity. This research indicates the versatility of benzothiazole-sulfonamide derivatives in developing new therapeutic agents (Rao et al., 2019).

properties

IUPAC Name

N-benzyl-4-benzylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S2/c26-21-13-14-22-23(16-21)32-25(27-22)28(17-19-8-3-1-4-9-19)24(29)12-7-15-33(30,31)18-20-10-5-2-6-11-20/h1-6,8-11,13-14,16H,7,12,15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAGDWDODTWCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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